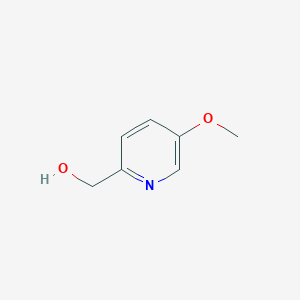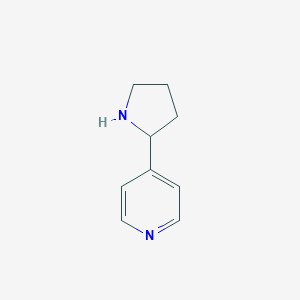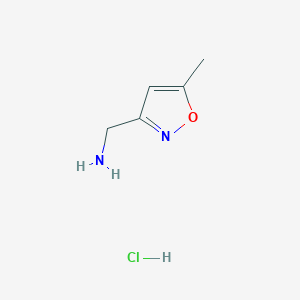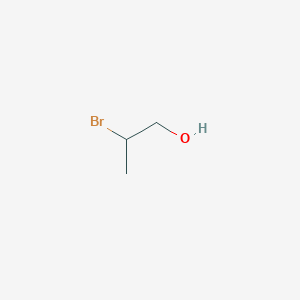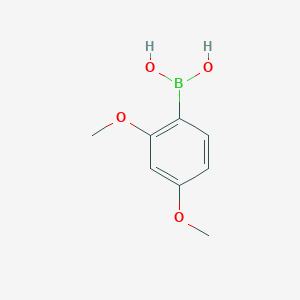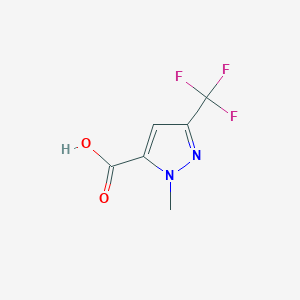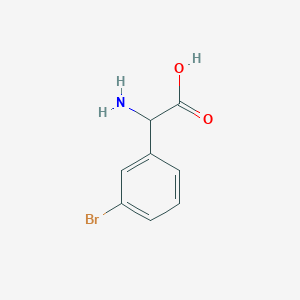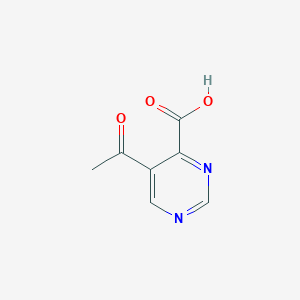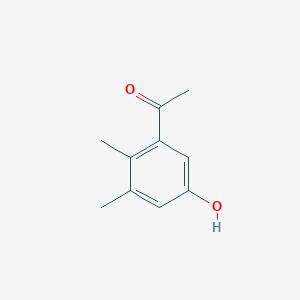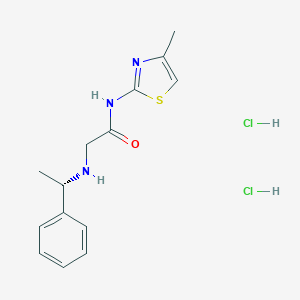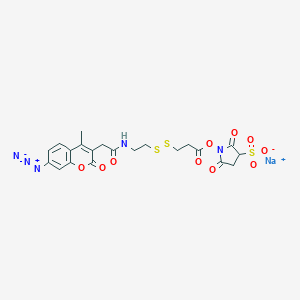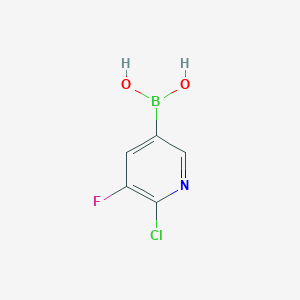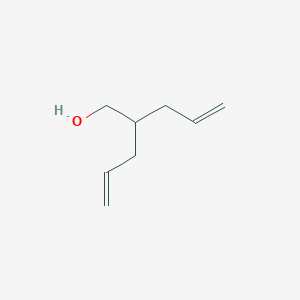
4-Hydroxymethyl-1,6-heptadiene
描述
4-Hydroxymethyl-1,6-heptadiene, also known as HMD, is a chemical compound that has been studied extensively in scientific research. It is a versatile molecule that has been used in various applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. In
作用机制
The mechanism of action of 4-Hydroxymethyl-1,6-heptadiene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 4-Hydroxymethyl-1,6-heptadiene has been shown to undergo reactions such as oxidation, reduction, and addition reactions.
生化和生理效应
4-Hydroxymethyl-1,6-heptadiene has been shown to have biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 4-Hydroxymethyl-1,6-heptadiene has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
4-Hydroxymethyl-1,6-heptadiene has several advantages for lab experiments, including its versatility as a building block for the synthesis of other compounds, its ability to undergo various chemical reactions, and its potential as a tool for studying biochemical and physiological processes. However, 4-Hydroxymethyl-1,6-heptadiene also has limitations, including its potential toxicity and the need for precautions when handling it in the lab.
未来方向
There are several future directions for research on 4-Hydroxymethyl-1,6-heptadiene, including exploring its potential as a tool for studying the mechanisms of apoptosis in cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its potential as a building block for the synthesis of new compounds with therapeutic properties.
Conclusion:
In conclusion, 4-Hydroxymethyl-1,6-heptadiene is a versatile molecule that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-Hydroxymethyl-1,6-heptadiene has the potential to be a valuable tool for studying biochemical and physiological processes and for the synthesis of new compounds with therapeutic properties.
科学研究应用
4-Hydroxymethyl-1,6-heptadiene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. 4-Hydroxymethyl-1,6-heptadiene has been used in the synthesis of compounds such as 4-hydroxy-2,6,6-trimethyl-cyclohex-2-enone, which has been shown to have antibacterial and antifungal properties. 4-Hydroxymethyl-1,6-heptadiene has also been used in the synthesis of compounds such as 1,6-heptadiene-4-carboxylic acid, which has been shown to have anti-inflammatory properties.
属性
CAS 编号 |
132868-28-1 |
|---|---|
产品名称 |
4-Hydroxymethyl-1,6-heptadiene |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC 名称 |
2-prop-2-enylpent-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |
InChI 键 |
AQOUFMTUMHUYBG-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)CO |
规范 SMILES |
C=CCC(CC=C)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

